トコトレチノイン

概要

説明

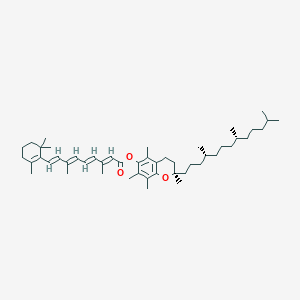

レチノイントコフェリルは、レチノイドの一種であるレチノインとビタミンEの一種であるトコフェリルを組み合わせた化合物です。 この化合物は、主に皮膚科において、尋常性座瘡、皮膚の老化、色素沈着などのさまざまな皮膚疾患の治療におけるその有効性のために使用されています 。 レチノイントコフェリルは、抗潰瘍作用でも知られており、皮膚潰瘍の治療に使用されます .

科学的研究の応用

Tretinoin tocoferil has a wide range of scientific research applications:

Dermatology: It is used in the treatment of acne vulgaris, skin aging, and hyperpigmentation.

Wound Healing: The compound promotes healing of skin ulcers by facilitating tissue granulation and wound healing.

Nanotechnology: Tretinoin-loaded nanofibers have been developed for topical skin delivery, showing potential as anti-acne patches.

作用機序

レチノイントコフェリルは、2つのメカニズムを通じてその効果を発揮します。

類似の化合物との比較

類似の化合物

レチノール: レチノインの前駆体であり、さまざまなスキンケア製品に、その抗老化特性のために使用されています。

イソトレチノイン: 重症のニキビ治療のために経口的に使用されるレチノイド。

アダパレン: ニキビ治療のために局所的に使用される合成レチノイド。

タザロテン: 乾癬およびニキビの治療に使用されるレチノイド.

独自性

レチノイントコフェリルは、レチノインとトコフェリルを組み合わせたもので、レチノイドと抗酸化物質の両方の利点を提供します。 この二重作用メカニズムにより、レチノイドの使用に関連する潜在的な副作用を最小限に抑えながら、皮膚疾患の治療における有効性が向上します .

生化学分析

Biochemical Properties

Tocoretinate interacts with various biomolecules, playing a significant role in biochemical reactions. It shares similar activities with retinoic acid within a certain range, effectively repairing connective tissue areas . It promotes epidermal metabolism while regulating and slowing down the aging process of the epidermal layer and dermis .

Cellular Effects

Tocoretinate has been shown to influence cell function significantly. For instance, it has been found to enhance DNA synthesis induced by the Epidermal Growth Factor (EGF) in human intestinal epithelial cells . This enhancement is achieved by causing autocrine production of Insulin-like Growth Factor-I (IGF-I) in the cells .

Molecular Mechanism

The molecular mechanism of Tocoretinate involves its interaction with EGF to stimulate DNA synthesis. When cells are pretreated with Tocoretinate, the DNA synthesis induced by EGF is markedly enhanced . This effect is dose-dependent, with the maximal effect obtained by 10^-7 M Tocoretinate .

Temporal Effects in Laboratory Settings

Therefore, it should be stored away from light to prevent color deepening .

準備方法

合成経路と反応条件

レチノイントコフェリルの合成には、全トランスレチノイン酸(レチノイン)とα-トコフェリルとのエステル化が含まれます。反応には通常、エステル化プロセスを促進するために脱水剤が必要です。 一般的な方法の1つは、レチノインをジクロロメタンに溶解し、触媒の存在下でα-トコフェリルと反応させることです .

工業生産方法

レチノイントコフェリルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大きな反応器の使用と、最終生成物の高収率と純度を確保するための反応条件の正確な制御が含まれます。 次に、生成物はクロマトグラフィーなどの技術を使用して精製し、不純物を除去します .

化学反応の分析

反応の種類

レチノイントコフェリルは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

酸化: この化合物は、過酸化水素や大気中の酸素などの試薬を使用して酸化することができます。

生成される主な生成物

科学研究への応用

レチノイントコフェリルは、さまざまな科学研究に幅広く応用されています。

類似化合物との比較

Similar Compounds

Retinol: A precursor to tretinoin, used in various skincare products for its anti-aging properties.

Isotretinoin: A retinoid used orally for severe acne treatment.

Adapalene: A synthetic retinoid used topically for acne treatment.

Tazarotene: A retinoid used for the treatment of psoriasis and acne.

Uniqueness

Tretinoin tocoferil is unique due to its combination of tretinoin and tocoferil, providing both retinoid and antioxidant benefits. This dual-action mechanism enhances its efficacy in treating skin conditions while minimizing potential side effects associated with retinoid use .

生物活性

Tocoretinate, a synthetic derivative of vitamin E, has garnered attention for its potential biological activities, particularly in tissue repair and dermatological applications. This article synthesizes current research findings, clinical studies, and pharmacological data to elucidate the biological activity of tocoretinate.

Overview of Tocoretinate

Tocoretinate is primarily known for its role in promoting tissue repair and has been studied for its effects on various skin conditions. Its mechanism of action is linked to its ability to modulate cellular responses and enhance wound healing processes.

Tissue Repair Promotion

Tocoretinate has been identified as a tissue-repair promoting agent. Research indicates that it enhances fibroblast activity and collagen synthesis, which are crucial for wound healing. In a study by Sakyo et al., the compound was shown to significantly upregulate the expression of genes associated with tissue repair processes, including collagen and elastin synthesis .

Anti-inflammatory Effects

Tocoretinate exhibits anti-inflammatory properties, which contribute to its effectiveness in treating skin disorders. By reducing pro-inflammatory cytokines, it helps alleviate symptoms associated with conditions like systemic sclerosis and morphea. In a clinical trial, topical tocoretinate led to improvements in hypertrophic scars and skin sclerosis .

Case Study: Systemic Sclerosis

A notable study focused on the application of tocoretinate in patients with systemic sclerosis demonstrated significant clinical improvements. Patients treated with topical tocoretinate showed reduced skin thickening and improved mobility. The study highlighted the compound's role in modulating fibroblast activity and collagen deposition .

Case Study: Amyloidosis

Another investigation assessed the efficacy of tocoretinate in patients with lichen amyloidosis and macular amyloidosis. The results indicated that topical application not only reduced clinical symptoms but also normalized epidermal structure, suggesting a restorative effect on skin integrity .

The biological activity of tocoretinate can be attributed to several mechanisms:

- Retinoic Acid Receptor Agonism : Tocoretinate acts as an agonist for retinoic acid receptors, influencing gene expression related to skin health and repair .

- Fibroblast Modulation : It enhances fibroblast proliferation and activity, leading to increased collagen production essential for wound healing.

- Antioxidant Properties : As a derivative of vitamin E, it possesses antioxidant capabilities that protect skin cells from oxidative stress.

Data Tables

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Sakyo et al. (1991) | General tissue repair | Topical tocoretinate | Enhanced collagen synthesis |

| Clinical Trial (Sclerosis) | Systemic sclerosis | Topical tocoretinate | Reduced skin thickening |

| Clinical Study (Amyloidosis) | Lichen & macular amyloidosis | Topical tocoretinate | Reduced symptoms; normalized epidermal structure |

特性

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQIJXOWVAHQES-UNAKLNRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046923 | |

| Record name | Tretinoin tocoferil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-49-2, 40516-48-1 | |

| Record name | α-Tocopheryl retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl (±)-retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretinoin tocoferil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheryl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretinoin tocoferil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOCOPHERYL RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN694NBMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRETINOIN TOCOFERIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD060B1SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。